molecular formula C14H12N4O B2673912 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile CAS No. 921800-57-9

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile

Cat. No.: B2673912
CAS No.: 921800-57-9
M. Wt: 252.277
InChI Key: ONLZDYTYYWJDJO-UHFFFAOYSA-N
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Description

Significance of Indole-Oxadiazole Hybrids in Contemporary Chemical Research

The structural fusion of indole and 1,3,4-oxadiazole moieties represents a paradigm shift in medicinal chemistry, combining the pharmacological versatility of both heterocycles. Indole derivatives are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and antidiabetic properties. Concurrently, 1,3,4-oxadiazoles exhibit exceptional metabolic stability and electron-withdrawing characteristics, enabling strong interactions with biological targets such as enzymes and nucleic acids.

The hybrid compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile exemplifies this synergy. Its molecular architecture—featuring a planar indole core linked to a 1,3,4-oxadiazole ring via an acetonitrile spacer—enhances π-π stacking and hydrogen-bonding capabilities. This design aligns with recent trends in multitarget drug discovery, where hybrid scaffolds address complex disease pathways more effectively than single-target agents.

Table 1: Comparative Bioactivity of Representative Indole-Oxadiazole Hybrids

Compound Class Biological Activity Target Enzyme/Pathway IC~50~ or MIC Range Source
Indole-1,3,4-oxadiazole Anticancer (HepG2 cells) Telomerase inhibition 0.8–1.2 µM
Indole-triazole Antifungal (Candida krusei) Ergosterol biosynthesis 3.125 µg/mL
Indole-oxadiazole-thiazolidinone Anti-diabetic (α-glucosidase) Carbohydrate metabolism 4.50–5.80 µM

Historical Development and Rationale for Investigating Hybrid Heterocyclic Scaffolds

The exploration of indole-oxadiazole hybrids originated in the early 2010s, driven by the need to overcome drug resistance in infectious diseases and cancer. Initial studies focused on simple conjugates, such as indole-linked 1,3,4-oxadiazoles with unsubstituted rings, which showed moderate antimicrobial activity. However, the introduction of electron-donating groups (e.g., ethyl at the 5-position of oxadiazole) and flexible linkers (e.g., acetonitrile) marked a turning point.

The ethyl group in 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile enhances lipophilicity, improving membrane permeability—a critical factor for intracellular targets like telomerase and viral proteases. This modification arose from structure-activity relationship (SAR) studies demonstrating that alkyl substituents on oxadiazole improve pharmacokinetic profiles without compromising target affinity.

Overview of Research Trends Involving Indole- and Oxadiazole-Linked Compounds

Current research on indole-oxadiazole hybrids spans three key domains:

  • Enzyme Inhibition : Hybrids are engineered to inhibit disease-associated enzymes through competitive or allosteric mechanisms. For example, fluoro-substituted indole-oxadiazole-thiazolidinones inhibit α-amylase and α-glucosidase at IC~50~ values as low as 4.50 µM, outperforming acarbose (IC~50~ = 8.50 µM).
  • Antiviral Drug Discovery : Recent high-throughput screens identified 1,3,4-oxadiazole-indole acetamides as potent HIV-1 inhibitors, with EC~50~ values of 0.17–0.24 µM against viral replication.
  • Antimicrobial Development : Indole-oxadiazole-thiadiazole conjugates exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and fluconazole-resistant Candida krusei, achieving MIC values of 3.125–6.25 µg/mL.

Table 2: Emerging Applications of Indole-Oxadiazole Hybrids

Application Area Mechanism of Action Recent Advancements Reference
Cancer Therapeutics Telomerase inhibition IC~50~ values reduced by 90% vs. 5-fluorouracil
Antifungal Agents Disruption of ergosterol synthesis 64-fold higher potency vs. fluconazole
Antiviral Therapeutics Tat protein inhibition in HIV-1 EC~50~ < 0.25 µM in dual-reporter assays

Properties

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-2-13-16-17-14(19-13)12-9-10-5-3-4-6-11(10)18(12)8-7-15/h3-6,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLZDYTYYWJDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-yielding reactions and scalable processes, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

Anticancer Properties

The compound has shown promise as an anticancer agent . Its mechanism of action involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. For instance, studies indicate that it may inhibit tyrosine kinases, which are pivotal in cell signaling related to cancer growth.

Table 1: Anticancer Activity of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HepG2 (Liver Cancer)15Tyrosine kinase inhibition
PANC-1 (Pancreatic)12Apoptosis induction
SK-MEL-2 (Melanoma)10HDAC inhibition

Antimicrobial and Antifungal Activity

In addition to its anticancer properties, the compound exhibits antimicrobial and antifungal activities . It has been evaluated against various bacterial strains and fungi, showing significant inhibition rates, which suggests its potential as a candidate for developing new antibiotics.

Table 2: Antimicrobial Activity of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile

Microorganism TestedInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
C. albicans208 µg/mL

Material Science

Case Study 1: Anticancer Activity Evaluation

In a recent study focusing on the anticancer effects of various oxadiazole derivatives, 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile was identified as one of the most potent compounds against liver cancer cell lines. The study utilized flow cytometry to assess apoptosis induction and found that this compound significantly increased apoptotic cell populations compared to control groups .

Case Study 2: Development of Antimicrobial Agents

Another research effort aimed at discovering new antimicrobial agents led to the synthesis and testing of this compound against several pathogenic microorganisms. The results indicated that it possesses strong antifungal activity against Candida species and could serve as a template for developing new antifungal drugs .

Mechanism of Action

The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The oxadiazole ring, due to its electron-rich nature, can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

a) 5-Ethyl vs. 5-Trifluoromethyl (CF₃)
  • 2-(2-(Trifluoromethyl)-1H-indol-1-yl)acetonitrile (): The CF₃ group increases electronegativity and metabolic stability compared to ethyl. This substitution may enhance binding affinity to hydrophobic pockets in biological targets but reduce solubility .
  • Impact : The ethyl group in the target compound likely improves lipophilicity (logP ~1.8, inferred from ) compared to CF₃, which could favor membrane permeability.
b) 5-Ethyl vs. 2-Thiol (SH)
  • 5-(Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (): The thiol group enables disulfide bond formation or metal coordination, which is absent in the ethyl-substituted target. This difference may influence antioxidant or enzyme-inhibitory activity .

Core Structural Modifications

a) Indole vs. Dihydroindole
  • The dihydroindole derivatives exhibit altered melatonin receptor binding, suggesting core flexibility impacts target selectivity .
b) Indole vs. Indazole
  • 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (): Indazole’s additional nitrogen increases hydrogen-bonding capacity. Bromine substitution enhances molecular weight (236.07 g/mol) and may improve halogen bonding in biological systems .

Functional Group Comparisons

a) Acetonitrile vs. Acetamide
b) Acetonitrile vs. Carboxylic Acid
  • 2-(5-Phenyl-1H-indol-1-yl)acetic acid (): The carboxylic acid group increases hydrophilicity (higher topological polar surface area, TPSA) but may limit blood-brain barrier penetration compared to the nitrile group .

Oxadiazole Isomerism (1,3,4 vs. 1,2,4)

  • {3-[2-(1H-Indol-1-yl)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile (): The 1,2,4-oxadiazole isomer has distinct electronic properties due to nitrogen positioning. This compound has a molecular weight of 252.27 g/mol and logP ~1.8, comparable to the target compound’s inferred properties. Isomer differences may alter binding to enzymes like cyclooxygenase-2 (COX-2) .

Table 1: Key Properties of Selected Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) logP* TPSA (Ų)
Target Compound Indole + 1,3,4-oxadiazole 5-Ethyl, acetonitrile C₁₄H₁₂N₄O ~252.27 (estimated) ~1.8 67.6
2-(2-(CF₃)-indol-1-yl)acetonitrile Indole + 1,3,4-oxadiazole 5-CF₃, acetonitrile C₁₃H₉F₃N₄O 294.23 (estimated) ~2.5 67.6
5-(Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol Indole + 1,3,4-oxadiazole 2-SH, methyl C₁₁H₁₀N₄OS 270.29 1.2 87.7
2-(5-Bromo-indazol-3-yl)acetonitrile Indazole 5-Br, acetonitrile C₉H₆BrN₃ 236.07 1.5 44.7

*logP values estimated using XLogP3 ().

Biological Activity

The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile is a novel derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile typically involves multi-step reactions starting from readily available indole derivatives. The key steps include:

  • Formation of the oxadiazole ring : This is achieved through the reaction of appropriate hydrazones with carbon disulfide under basic conditions.
  • Coupling with indole : The oxadiazole derivative is then reacted with an indole compound to form the desired product.
  • Final modifications : Acetonitrile groups are introduced to complete the synthesis.

Biological Activity

The biological activity of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile has been evaluated through various assays, revealing promising results in several areas:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on related oxadiazole compounds showed cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) with IC50 values in the micromolar range . Molecular docking studies suggest that these compounds may inhibit topoisomerase I, a critical enzyme in DNA replication .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. A related study highlighted the effectiveness of oxadiazole derivatives against bacterial strains, suggesting that structural modifications can enhance their antibacterial potency .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. The presence of the oxadiazole moiety may enhance this activity, making it a candidate for further exploration in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile. Key findings include:

Structural FeatureEffect on Activity
Presence of the oxadiazole ringIncreases anticancer and antimicrobial activity
Substituents on the indole ringAlter cytotoxicity and selectivity towards cancer cells
Alkyl groups on oxadiazoleEnhance solubility and bioavailability

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Antitumor Study : A library of 1,2,5-oxadiazoles was synthesized and tested for antiproliferative activity. Compounds showed significant inhibition of cell proliferation in cancer cell lines .
  • Antimicrobial Evaluation : A series of 2-substituted oxadiazoles were assessed for their antibacterial properties, demonstrating effective inhibition against multiple bacterial strains .
  • Docking Studies : Molecular docking studies indicate that these compounds can effectively bind to target enzymes such as topoisomerase I and other proteins involved in cancer progression .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile?

Answer:
The compound can be synthesized via condensation reactions between indole derivatives and oxadiazole precursors. A common approach involves:

  • Step 1: Reacting 5-ethyl-1,3,4-oxadiazole-2-thiol with an appropriately substituted indole under basic conditions to form the oxadiazole-indole core .
  • Step 2: Introducing the acetonitrile group via nucleophilic substitution or alkylation. For example, ethyl 2-(5-nitro-1H-indol-1-yl)acetate derivatives can be synthesized using acetic acid reflux with sodium acetate, followed by nitrile group introduction .
  • Purification: Column chromatography or recrystallization (e.g., using DMF/acetic acid mixtures) is recommended for isolating high-purity products .

Advanced: How can computational modeling predict the reactivity of the acetonitrile moiety in this compound?

Answer:
Computational studies (e.g., DFT calculations) can analyze:

  • Electrophilic Reactivity: The acetonitrile group’s electron-withdrawing nature enhances electrophilic substitution at the indole C3 position. Acid dissociation constants (pKa) and logD values (e.g., predicted pKa ≈ 0.21–11.12) inform solvent compatibility and reaction pathways .
  • Nucleophilic Attack: The nitrile group’s susceptibility to hydrolysis or nucleophilic addition (e.g., with thiols or amines) can be modeled using frontier molecular orbital (FMO) analysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders .
  • Ventilation: Conduct reactions in fume hoods to prevent inhalation of dust/aerosols .
  • Storage: Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

Advanced: What analytical techniques are optimal for structural elucidation?

Answer:

  • X-ray Crystallography: Determines precise bond lengths and angles (e.g., mean C–C bond deviation: 0.005 Å) for the oxadiazole-indole-acetonitrile framework .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent effects (e.g., indole C3 shifts at δ 7.8–8.2 ppm, nitrile C≡N at δ 120–125 ppm) .
  • Mass Spectrometry: High-resolution EI-MS confirms molecular weight (e.g., calculated exact mass: 265.019 g/mol for related triazole-acetonitrile analogs) .

Advanced: How can researchers design experiments to assess biological activity?

Answer:

  • In Vitro Assays: Use split-plot experimental designs to evaluate cytotoxicity (e.g., MTT assays) or enzyme inhibition (e.g., COX-2). Include controls for solvent effects (e.g., DMSO ≤0.1%) .
  • Dose-Response Studies: Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Validate results with ≥3 biological replicates .

Advanced: What strategies resolve contradictions in reported reactivity data for oxadiazole-indole derivatives?

Answer:

  • Reaction Condition Screening: Vary solvents (e.g., DMF vs. THF), temperatures, and catalysts to identify optimal pathways. For example, acetic acid reflux promotes cyclization in oxadiazole synthesis .
  • Isolation of Intermediates: Use TLC or HPLC to detect byproducts (e.g., hydrolyzed nitriles or dimerized indoles) that may skew results .

Advanced: How does steric hindrance from the 5-ethyl group affect regioselectivity in derivatization?

Answer:
The ethyl group at C5 of the oxadiazole ring creates steric bulk, directing electrophiles (e.g., halogens) to the less hindered C2 position of the indole. Computational docking studies (e.g., AutoDock Vina) can quantify steric effects using van der Waals radii .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.